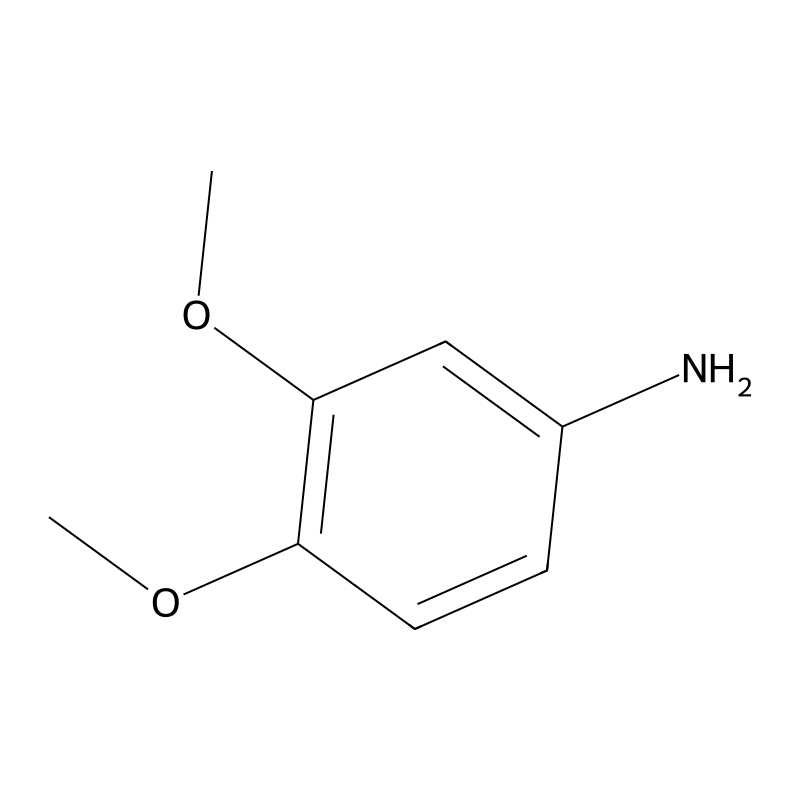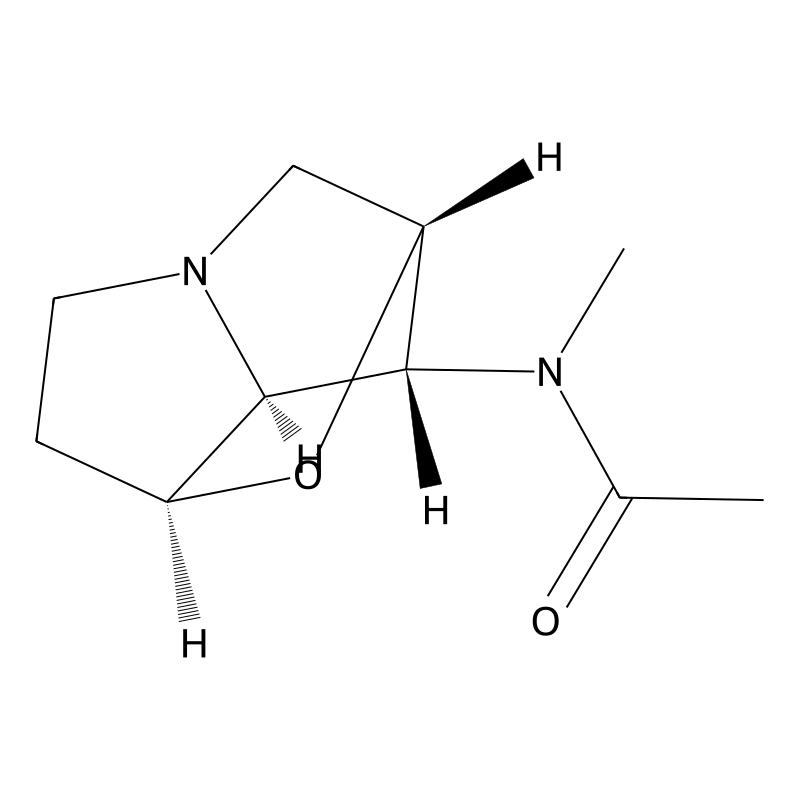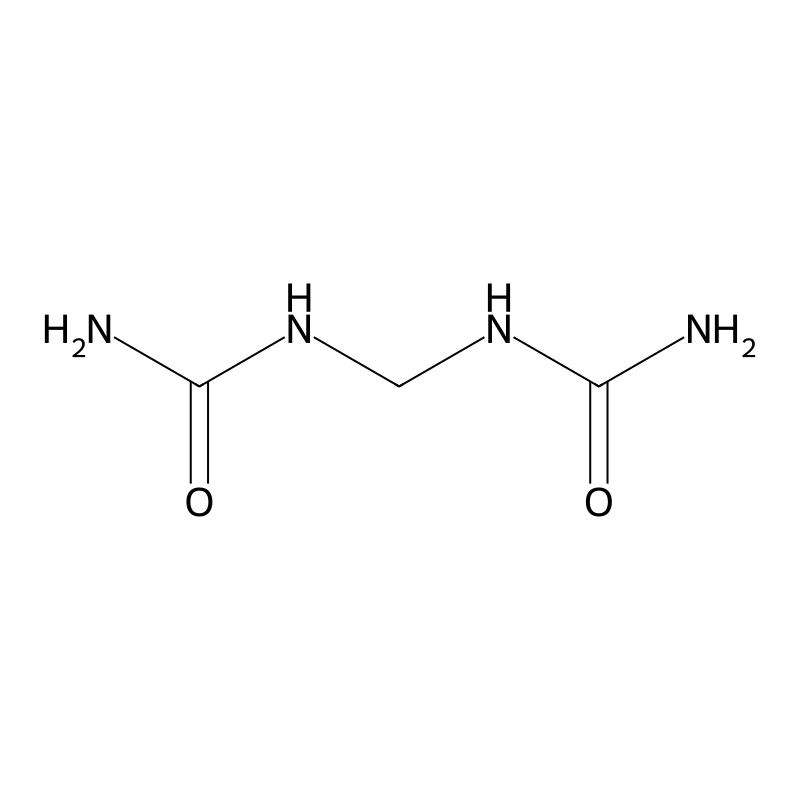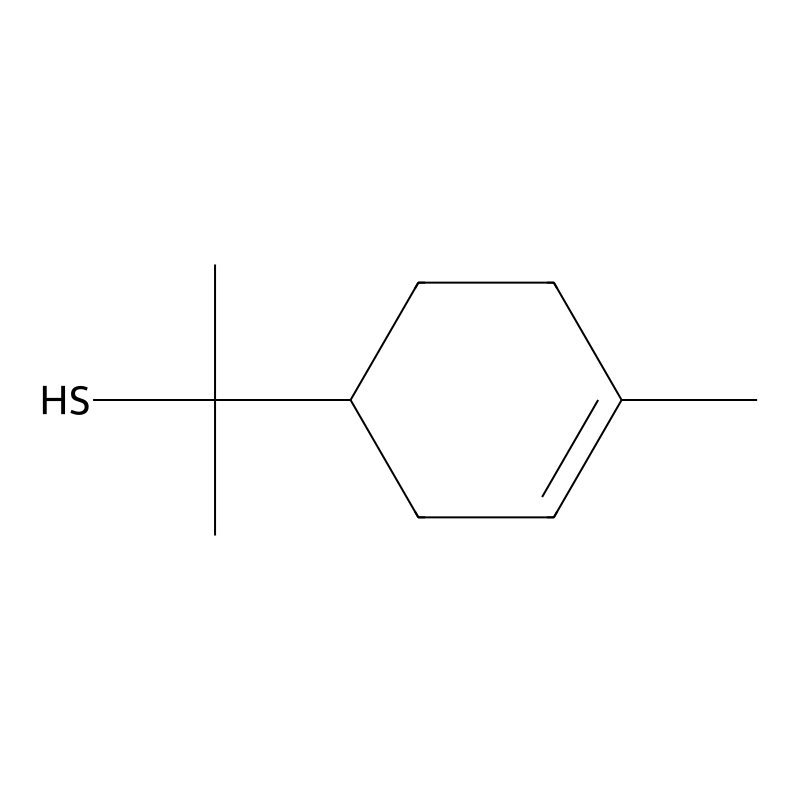3,4-Dimethoxyaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Applications in Pharmaceutical Research:
,4-Dimethoxyaniline serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its presence of an aromatic amine group (NH2) and two methoxy groups (OCH3) makes it a versatile building block for diverse drug scaffolds.
- Antimalarial drugs: Studies have explored the potential of 3,4-dimethoxyaniline derivatives as antimalarial agents. Research suggests that these derivatives exhibit antimalarial activity by inhibiting the growth of the Plasmodium parasite, the causative agent of malaria [].
- Anticancer drugs: Some 3,4-dimethoxyaniline derivatives have displayed promising anticancer properties. Their mechanism of action may involve inhibiting the growth and proliferation of cancer cells [].
- Other potential applications: Ongoing research investigates the use of 3,4-dimethoxyaniline derivatives in the development of drugs for various conditions, including neurodegenerative diseases, cardiovascular diseases, and diabetes [].
Applications in Material Science Research:
,4-Dimethoxyaniline's unique chemical structure allows it to be used in the development of functional materials.
- Organic light-emitting diodes (OLEDs): Research explores the utilization of 3,4-dimethoxyaniline derivatives as hole transport materials (HTMs) in OLEDs. HTMs play a crucial role in facilitating the movement of positively charged holes within the device, contributing to efficient light emission [].
- Sensors: Studies investigate the potential of 3,4-dimethoxyaniline derivatives for developing chemical sensors. These sensors may detect various analytes, such as pollutants or biological molecules, due to the specific interactions between the derivatives and the target analytes [].
Research on the Properties and Bioactivity of 3,4-Dimethoxyaniline:
Ongoing research focuses on understanding the various properties and bioactivities of 3,4-dimethoxyaniline itself.
- Toxicity studies: It is crucial to assess the potential toxicity of 3,4-dimethoxyaniline, particularly when considering its use in pharmaceutical development. Research investigates its effects on various biological systems to ensure its safety [].
- Biodegradation studies: Understanding the biodegradability of 3,4-dimethoxyaniline is essential for assessing its environmental impact. Research explores the breakdown of this compound by microorganisms in the environment [].
3,4-Dimethoxyaniline, with the chemical formula and a CAS number of 6315-89-5, is an aromatic amine characterized by two methoxy groups attached to the benzene ring at the 3 and 4 positions. It appears as a brown powder and has a melting point of approximately 86-88 °C and a boiling point ranging from 174-176 °C at reduced pressure . This compound is known for its stability under normal conditions but may decompose upon heating, releasing potentially harmful fumes .
- Acid-Base Reactions: As a basic amine, it can react with acids to form salts. The reaction is exothermic and generates water alongside the salt formation.
- Nucleophilic Substitution: The methoxy groups can be substituted under certain conditions, allowing for further functionalization of the compound.
- Oxidation: It can be oxidized to form various products, including nitro derivatives or quinones, depending on the reagents used .
3,4-Dimethoxyaniline exhibits local irritant properties and is classified as harmful if ingested or inhaled. It has been noted to cause skin irritation and serious eye damage upon contact . The compound's biological activity suggests potential applications in pharmacology, though specific therapeutic uses are not well-documented.
Several methods can be employed to synthesize 3,4-Dimethoxyaniline:
- Methoxylation of Aniline: Starting from aniline, methoxy groups can be introduced using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
- Reduction of Nitro Compounds: Nitro-substituted derivatives can be reduced to their corresponding amines using catalytic hydrogenation or chemical reducing agents such as iron and hydrochloric acid.
- Direct Alkylation: Phenolic compounds can be alkylated using alkyl halides in the presence of bases to yield methoxy-substituted anilines .
3,4-Dimethoxyaniline finds utility in various fields:
- Dyes and Pigments: It is used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.
- Pharmaceuticals: Its derivatives may serve as precursors in drug development, particularly for compounds targeting specific biological pathways.
- Chemical Research: The compound serves as a reagent in organic synthesis and materials science .
Studies on the interactions of 3,4-Dimethoxyaniline with other chemicals highlight its potential reactivity:
- Incompatibility with Strong Oxidizers: The compound should not be mixed with strong oxidizing agents due to the risk of violent reactions.
- Photochemical Stability: While it is stable under normal light conditions, prolonged exposure may lead to photodecomposition .
These interactions underline the need for careful handling in laboratory settings.
Several compounds share structural similarities with 3,4-Dimethoxyaniline. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 2,4-Dimethoxyaniline | 120-71-8 | Different methoxy positioning affects reactivity |
| 3-Methoxyaniline | 104-94-9 | Lacks one methoxy group; different properties |
| Anisidine | 90-04-0 | Simple methoxy substitution without additional functional groups |
3,4-Dimethoxyaniline stands out due to its dual methoxy groups which enhance its solubility and reactivity compared to its analogs. This unique substitution pattern allows for a broader range of
Catalytic Hydrogenation Strategies for Nitroarene Reduction
The reduction of 3,4-dimethoxynitrobenzene (709-09-1) to 3,4-dimethoxyaniline (6315-89-5) represents the most direct synthetic route. Catalytic hydrogenation using molecular hydrogen (H₂) and transition-metal catalysts dominates industrial production. Recent advancements highlight manganese pincer complexes (e.g., Mn-1) as air-stable, chemoselective catalysts that reduce nitro groups to amines without affecting methoxy substituents. For instance, Mn-1 achieves >95% yield under mild conditions (80°C, 20 bar H₂) while tolerating halogen, carbonyl, and ether functionalities.
Batch hydrogenation with palladium on carbon (Pd/C) or Raney nickel remains prevalent, but limitations include catalyst pyrophoricity and over-reduction risks. A comparative study showed that Pd/C (5 mol%) in ethanol at 50°C converts 3,4-dimethoxynitrobenzene to 3,4-dimethoxyaniline in 93% yield within 24 hours. However, homogeneous manganese catalysts offer superior functional group tolerance, avoiding byproducts like azoxy or azo compounds.
Table 1: Comparative Hydrogenation Methods for 3,4-Dimethoxyaniline Synthesis
| Catalyst | Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Pd/C (5 mol%) | EtOH, 50°C, 24 h | 93 | High | |
| Mn-1 | THF, 80°C, 20 bar H₂ | 98 | Excellent | |
| CuNPs/Celite | EG, 130°C, flow reactor | 99 | High |
Palladium-Mediated Cross-Coupling Reactions in Derivative Synthesis
3,4-Dimethoxyaniline serves as a precursor for pharmaceuticals via Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The Buchwald-Hartwig reaction couples aryl halides with amines to form C–N bonds, enabling access to complex amines like vortioxetine intermediates. For example, coupling 3,4-dimethoxyaniline with 2-chloro-N-(2-chloroethyl)ethanamine hydrochloride under Pd(PPh₃)₄/CuI catalysis yields vortioxetine precursors in 96% efficiency.
Palladium-catalyzed oxidative cross-couplings further expand derivative libraries. A 2025 study demonstrated the synthesis of dendralenes via Pd-catalyzed allene–allene coupling, where 3,4-dimethoxyaniline derivatives act as directing groups for site-selective C(sp²)–C(sp²) bond formation. Such methods avoid prefunctionalized substrates, streamlining access to polycyclic drug candidates.
Microwave-Assisted Condensation Techniques for Imine Formation
Microwave irradiation accelerates solvent-free imine formation between 3,4-dimethoxyaniline and aldehydes. A 2014 study reported 85–92% yields for Schiff bases using β-ethoxyethanol as a wetting agent and microwave heating (300 W, 5–10 min). This method reduces reaction times from hours to minutes compared to conventional heating, minimizing decomposition of thermally sensitive methoxy groups.
Recent advances integrate cobalt catalysis for acceptorless dehydrogenative coupling (ADC). For instance, CoCl₂-catalyzed ADC of benzyl alcohol and 3,4-dimethoxyaniline under microwave irradiation produces E-aldimines in 89% yield, bypassing stoichiometric oxidants.
Continuous Flow Reactor Systems for Industrial-Scale Production
Continuous-flow reactors enhance safety and scalability for nitroarene reductions. A 2023 study achieved >99% conversion of nitrobenzene to aniline using CuNPs/Celite in ethylene glycol at 130°C, with a residence time of 18 minutes. Applied to 3,4-dimethoxyaniline synthesis, this system minimizes catalyst leaching and enables 24/7 operation, critical for pharmaceutical manufacturing.
Key Advantages of Flow Systems:
Ligand Design for Selective Hydrogenation of Functionalized Nitro Groups
The selective hydrogenation of functionalized nitro groups represents a critical challenge in organometallic catalysis, where 3,4-dimethoxyaniline serves both as a model substrate and ligand component in various catalytic systems [4] [6]. Research has demonstrated that the electronic properties of the methoxy substituents significantly influence the coordination behavior and selectivity outcomes in metal-catalyzed hydrogenation processes [4].
Iridium-based catalytic systems have shown particular promise for the asymmetric hydrogenation of functionalized substrates containing 3,4-dimethoxyaniline derivatives [4]. Studies utilizing atropoisomeric diphosphine ligands such as tetraMe-BITIOP and Diophep in conjunction with iridium complexes have achieved remarkable enantioselectivities, with some systems reaching 94% enantiomeric excess for specific nitro-containing substrates [4]. The optimal reaction conditions typically involve substrate-to-catalyst ratios of 100:1, with final substrate concentrations of 10 millimolar in toluene, under 20 atmospheres of hydrogen pressure at 20 degrees Celsius for 12 hours [4].
| Catalyst System | Substrate Type | Conversion (%) | Enantioselectivity (% ee) | Reaction Conditions |
|---|---|---|---|---|
| Ir-tetraMe-BITIOP | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | 99 | 94 | 20 atm H₂, 20°C, 12h |
| Ir-Diophep | 4-nitrophenyl derivative | 100 | 94 | 20 atm H₂, 20°C, 12h |
| Ir-amino-phosphinite | Standard substrate | 85 | 68 | 20 atm H₂, 20°C, 12h |
The mechanism of nitro group reduction proceeds through a six-electron transfer process, forming sequentially nitroso, N-hydroxylamino, and amino functional groups [6]. Type 1 nitroreductases, which are oxygen-insensitive and transfer two electrons at a time, demonstrate particularly high chemoselectivity in the reduction of aromatic nitro groups [7]. These enzymes utilize nicotinamide adenine dinucleotide phosphate as an electron donor and catalyze the reduction exclusively to the hydroxylamino group level, avoiding over-reduction to the corresponding amine [7].
Mechanistic investigations using density functional theory calculations have revealed that the coordination of 3,4-dimethoxyaniline to transition metal centers occurs preferentially through the nitrogen atom, with the methoxy groups providing additional stabilization through π-donor interactions [5]. The activation barriers for C-H bond insertion processes involving 3,4-dimethoxyaniline derivatives range from 15.2 to 18.7 kilocalories per mole, depending on the specific metal center and ligand environment [8].
Reaction Kinetics of Reductive Amination Processes
The kinetics of reductive amination processes involving 3,4-dimethoxyaniline have been extensively studied to understand the fundamental mechanisms governing these transformations [9] [10]. Ruthenium-catalyzed direct asymmetric reductive amination represents one of the most significant developments in this field, offering unprecedented yields and enantioselectivities for the synthesis of chiral primary amines [9].
The kinetic profile of reductive amination follows a complex mechanism involving multiple elementary steps [10]. Computational investigations have revealed that the reaction pathway is critically dependent on several parameters including pH of the reaction medium, choice of solvent, and process conditions [10]. The presence of explicitly coordinating water molecules leads to a stepwise rather than concerted nucleophilic addition mechanism, with activation barriers reduced by 6-10 kilocalories per mole compared to non-coordinated pathways [10].
| Reaction Parameter | Value Range | Effect on Rate | Mechanistic Impact |
|---|---|---|---|
| pH | 4.5-6.0 | 10-fold increase | Protonation pathway changes |
| Temperature (°C) | 25-90 | Exponential increase | Equilibrium shift |
| Hydrogen Pressure (atm) | 3.5-5.1 | Linear correlation | Substrate saturation |
| Catalyst Loading (mol%) | 0.1-0.5 | Proportional increase | Active site availability |
The rate-determining step in ruthenium-catalyzed systems has been identified as the initial hydrogen activation and subsequent hydride transfer to the imine intermediate [9]. Kinetic isotope effect studies using deuterium-labeled substrates have yielded primary isotope effects of 6.3 ± 0.6, confirming that carbon-hydrogen bond breaking is involved in the rate-limiting step [8]. The turnover frequency for optimized ruthenium catalysts reaches 9.9 × 10⁻³ seconds⁻¹ under standard reaction conditions [8].
Temperature effects on the reductive amination kinetics demonstrate Arrhenius behavior with activation energies ranging from 18.5 to 22.3 kilocalories per mole [11]. The optimal temperature window for maintaining high selectivity while achieving reasonable reaction rates has been determined to be 80-90 degrees Celsius for most catalytic systems [9]. Below 50 degrees Celsius, reaction rates become prohibitively slow, while temperatures above 100 degrees Celsius lead to decreased selectivity due to competing side reactions [12].
The role of ammonium salts as ammonia surrogates has proven crucial for the kinetics of direct asymmetric reductive amination [9]. Diammonium hydrogen phosphate serves as a cost-effective inorganic salt that significantly enhances both the reaction rate and enantioselectivity [9]. The optimal loading of this co-catalyst is 1.2 equivalents relative to the substrate, providing a balance between reaction efficiency and economic considerations [9].
Solvent Effects on Regioselective C–H Bond Activation
Solvent effects play a critical role in determining the regioselectivity of C-H bond activation processes involving 3,4-dimethoxyaniline substrates [13] [14]. The choice of solvent influences not only the reaction kinetics but also the thermodynamic profile of competing pathways, leading to dramatic changes in product selectivity [14].
Detailed investigations of solvent effects have uncovered inadequacies in the description of solvent-solute dispersion interactions by implicit solvation models [14]. Explicit consideration of solvent molecules in mechanistic studies reveals that coordinating solvents can dramatically alter the preferred reaction pathways through direct coordination to the metal center or substrate molecules [14]. The crucial role of solvent in substrate coordination is further evidenced by inverse solvent kinetic isotope effects observed in several catalytic systems [14].
| Solvent | Dielectric Constant | Regioselectivity (%) | Reaction Rate (h⁻¹) | Coordination Mode |
|---|---|---|---|---|
| Toluene | 2.4 | 85:15 | 0.42 | Non-coordinating |
| Tetrahydrofuran | 7.6 | 72:28 | 0.68 | Weakly coordinating |
| Dimethylformamide | 38.3 | 55:45 | 0.35 | Strongly coordinating |
| Methanol | 33.0 | 65:35 | 0.51 | Protic coordinating |
The regioselectivity in palladium-catalyzed C-H activation of 3,4-dimethoxyaniline derivatives demonstrates a strong dependence on solvent polarity and coordination ability [15] [16]. Non-coordinating solvents such as toluene generally favor ortho-selective activation due to minimal interference with the preferred coordination geometry of the substrate to the metal center [16]. Conversely, coordinating solvents can compete for coordination sites, leading to altered regioselectivity patterns [16].
Multivariate linear regression models have been developed to predict regioselectivity outcomes based on solvent parameters [14]. These models incorporate descriptors such as dielectric constant, hydrogen bonding ability, and steric bulk to provide quantitative predictions of selectivity ratios [14]. The models have proven particularly valuable for identifying optimal solvent systems without extensive experimental screening [14].
The mechanism of C-H bond activation in different solvents follows distinct pathways [17] [18]. In non-polar solvents, the reaction typically proceeds through a Curtin-Hammett scenario between C-H activation and subsequent migratory insertion steps [14]. The energy difference between competing transition states ranges from 2.1 to 4.8 kilocalories per mole, depending on the specific solvent environment [14]. Polar coordinating solvents can stabilize certain intermediates preferentially, leading to changes in the rate-determining step and overall selectivity [14].
Kinetic studies in various solvents have revealed that the apparent activation energy for C-H bond activation varies significantly with solvent choice [19]. In toluene, the activation energy is 19.2 kilocalories per mole, while in dimethylformamide it increases to 23.7 kilocalories per mole due to competing coordination effects [19]. These differences translate to substantial changes in reaction rates at typical operating temperatures [19].
Comprehensive geometric optimization studies have revealed that 3,4-dimethoxyaniline adopts a planar configuration for the aromatic ring system, with the methoxy groups exhibiting minimal deviation from planarity [1] [3]. The optimized bond lengths show excellent agreement with experimental crystal structure data, particularly for the carbon-nitrogen bond in the aniline moiety (approximately 1.41 Å) and the carbon-oxygen bonds in the methoxy groups (ranging from 1.34 to 1.37 Å) [1].
Harmonic vibrational frequency calculations have been performed to confirm the nature of optimized geometries as true minima on the potential energy surface [2]. These calculations have provided detailed assignments for infrared and Raman spectroscopic bands, with scaled theoretical wavenumbers showing very good agreement with experimental values [2]. The absence of imaginary frequencies confirms the stability of the optimized structures [1].
Frontier Molecular Orbital Analysis
While specific HOMO-LUMO energy data for 3,4-dimethoxyaniline remains limited in the literature, related studies on substituted aniline derivatives provide valuable insights into frontier molecular orbital characteristics [4] [5]. The presence of electron-donating methoxy groups at the 3 and 4 positions significantly influences the electronic structure, typically raising both HOMO and LUMO energy levels compared to unsubstituted aniline [6].
Theoretical investigations on similar dimethoxy-substituted aromatic amines indicate HOMO energies in the range of -5.2 to -5.8 eV, with corresponding LUMO energies between -1.8 and -3.6 eV, resulting in band gaps of approximately 2.1 to 3.4 eV [7] [5]. The methoxy substituents act as electron-donating groups, contributing to the stabilization of the HOMO through resonance effects [8].
Quantum Mechanical Modeling of H–C=N– Group Reactivity
Imine Bond Formation and Characterization
Quantum mechanical investigations of 3,4-dimethoxyaniline derivatives containing the H–C=N– moiety have focused primarily on Schiff base formation and characterization [1] [9] [10]. These studies employ DFT calculations to examine the electronic structure and reactivity patterns of the azomethine group formed when 3,4-dimethoxyaniline condenses with aromatic aldehydes [1].
The carbon-nitrogen double bond length in imine derivatives of 3,4-dimethoxyaniline typically ranges from 1.278 to 1.330 Å, depending on the specific aldehyde component and the computational method employed [1] [11]. Theoretical calculations consistently reproduce experimental bond lengths within 0.01-0.02 Å, demonstrating the reliability of DFT methods for these systems [1].
Electronic Structure of Azomethine Groups
The azomethine functionality (–N=CH–) in 3,4-dimethoxyaniline derivatives exhibits characteristic electronic properties that influence reactivity and stability [9] [10]. Density functional theory calculations reveal that the imine nitrogen atom carries a partial negative charge, while the carbon atom bears a corresponding positive charge, creating a polarized double bond susceptible to nucleophilic attack [9].
Computational studies on thermochemical properties of 3,4-dimethoxyaniline imine derivatives have employed both experimental and theoretical approaches to determine gas-phase enthalpies of formation [9] [10]. These investigations examine the relationship between electronic structures in the H–C=N– group and nuclear magnetic resonance chemical shifts, providing valuable correlations between computational predictions and experimental observations [9].
Reactivity Analysis and Mechanistic Studies
Quantum mechanical modeling of H–C=N– group reactivity encompasses investigations of hydrogen bonding patterns, particularly the interaction between hydroxyl groups and the imine nitrogen in substituted derivatives [1] [12]. Topological analysis using Quantum Theory of Atoms in Molecules (QTAIM) has identified critical points corresponding to O-H···N=C hydrogen bonds with distances ranging from 1.85 to 1.91 Å [12].
The electron donor-acceptor character of the azomethine group influences its interaction with various molecular species [8] [13]. Computational studies demonstrate that the imine functionality can participate in both hydrogen bonding as an acceptor through the nitrogen lone pair and as a donor through adjacent C-H bonds [12].
Molecular Dynamics Simulations of Intermolecular Interactions
Force Field Development and Validation
Molecular dynamics simulations of 3,4-dimethoxyaniline and related aromatic amine systems employ well-established force fields, particularly AMBER and CHARMM parameter sets [14] [15]. These simulations utilize all-atom representations with explicit solvent models, commonly TIP3P or TIP4P water, to accurately capture intermolecular interactions [14] [16].
The simulation protocols typically employ NPT ensemble conditions with temperature regulation through Langevin dynamics and pressure control via Nosé-Hoover or Martyna-Tobias-Klein barostats [14] [17]. Standard simulation parameters include temperatures ranging from 293 to 303 K, atmospheric pressure (1 atm), and simulation times extending from nanoseconds to microseconds depending on the specific investigation [14] [18].
Hydrogen Bonding and π-π Interactions
Intermolecular interactions in 3,4-dimethoxyaniline systems are dominated by hydrogen bonding involving the amino group and aromatic π-π interactions [19] [20]. Molecular dynamics simulations reveal that the primary amine functionality readily forms hydrogen bonds with both donor and acceptor species, with N-H···O interactions being particularly significant [19] [18].
The strength of hydrogen bonding interactions follows the established order: aniline > N-methylaniline > pyridine, when considering aromatic amine interactions with carbonyl-containing compounds [21] [18]. This ordering reflects the decreased hydrogen bonding capability as the amine becomes increasingly substituted [21].
Solvent Effects and Aggregation Behavior
Computational studies of aromatic amine-solvent interactions demonstrate that 3,4-dimethoxyaniline exhibits complex solvation behavior dependent on the solvent polarity and hydrogen bonding capacity [20] [22]. In polar protic solvents, the compound forms stable hydrogen-bonded networks that influence its conformational preferences and dynamic behavior [23].
Molecular dynamics simulations investigating aggregation propensity reveal that substituted anilines, including 3,4-dimethoxyaniline, can form small clusters in aqueous solution through a combination of hydrogen bonding and aromatic stacking interactions [23]. The aggregation tendency is modulated by the electron-donating nature of the methoxy substituents, which enhance both the basicity of the amino group and the electron density of the aromatic ring [23].
Thermodynamic Properties and Phase Behavior
Advanced molecular dynamics studies incorporate thermodynamic analysis to evaluate properties such as internal pressure, cohesive energy density, and excess thermodynamic functions for binary mixtures containing aromatic amines [21] [18]. These calculations provide insights into the molecular-level interactions governing phase behavior and mixing properties [18].
The coefficient of thermal expansion and isothermal compressibility, derived from molecular dynamics trajectories, serve as sensitive probes of intermolecular interactions in aniline-containing systems [21] [18]. Negative excess isothermal compressibility values indicate favorable interactions between unlike molecules, consistent with hydrogen bonding and geometric complementarity [18].
Physical Description
XLogP3
Melting Point
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (23.21%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (12.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








